REACTION_CXSMILES
|
[F:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][C:7]2[CH:8]=[C:9](I)[CH:10]=[CH:11][CH:12]=2)=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:35][CH:36]([OH:39])[C:37]#[CH:38].C(NC(C)C)(C)C.N#N>[Cu]I.CC#N.CC#N.Cl[Pd]Cl.C(OC)(C)(C)C>[F:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][C:7]2[CH:8]=[C:9]([C:38]#[C:37][CH:36]([OH:39])[CH3:35])[CH:10]=[CH:11][CH:12]=2)=[CH:4][CH:3]=1 |f:6.7.8|
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Name
|
|
Quantity
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10 kg
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Type
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reactant
|
Smiles
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FC1=CC=C(OC=2C=C(C=CC2)I)C=C1
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Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
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copper(I) iodide
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Quantity
|
60.6 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
bis(acetonitrile)palladium(II) chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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CC#N.CC#N.Cl[Pd]Cl
|
Name
|
|
Quantity
|
27 kg
|
Type
|
solvent
|
Smiles
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C(C)(C)(C)OC
|
Name
|
|
Quantity
|
4.2 kg
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Type
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reactant
|
Smiles
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CC(C#C)O
|
Name
|
|
Quantity
|
3.8 kg
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Type
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CUSTOM
|
Details
|
to agitate the reaction mixture
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was cooled to 0°-10° C.
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Type
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CUSTOM
|
Details
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was bubbled up from the bottom valve for a few minutes
|
Type
|
STIRRING
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Details
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The reaction mixture was agitated at 15°-25° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
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CUSTOM
|
Details
|
quenched by addition of 28% aqueous ammonia (12 kg) and brine (30 kg)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed sequentially with brine (35 kg), 10% aqueous HCl (18 kg), 10% aqueous NaHCO3 (18 kg), and brine (35 kg)
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Type
|
STIRRING
|
Details
|
The organic phase was then stirred for 45 minutes with anhydrous MgSO4 (1.5 kg), PWA carbon (1.0 kg), and Ultra Norit C (1.0 kg)
|
Duration
|
45 min
|
Type
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FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(OC=2C=C(C=CC2)C#CC(C)O)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |